molecular formula C14H8Cl2N2OS B2596302 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-77-5

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2596302
CAS No.: 282729-77-5
M. Wt: 323.19
InChI Key: ZQWPQURIYITFBC-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dichlorophenyl substituent at the 3-position and a sulfanyl (-SH) group at the 2-position of the quinazolinone core. Quinazolinones are known for their versatility in medicinal chemistry, often serving as scaffolds for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .

Its molecular formula, C₁₄H₈Cl₂N₂OS, corresponds to a molecular weight of 330.2 g/mol, distinguishing it from analogs with lighter substituents (e.g., methyl or methoxy groups) .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPQURIYITFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 3,4-dichloroaniline with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing vs.
  • Positional effects : 3,4-Dichloro substitution creates a planar, rigid structure, whereas 2-chloro substitution introduces steric strain, possibly reducing stability .

Variations in the Sulfanyl Group

Modifications to the sulfanyl group significantly alter reactivity and pharmacokinetics:

Compound Name Sulfanyl Group Modification Molecular Weight (g/mol) Notable Features
3-[3-(Diethylamino)propyl]-2-sulfanylquinazolin-4-one () Alkyl chain with diethylamino group 305.4 Enhanced basicity; potential for protonation at physiological pH
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenylquinazolin-4-one () Thioether-linked ketone 420.91 Ketone moiety enables conjugation or hydrogen bonding
3-(Heptan-2-yl)-2-sulfanylquinazolin-4-one () Branched alkyl chain 276.4 Increased hydrophobicity; may improve blood-brain barrier penetration

Key Findings :

  • Alkyl vs. aromatic sulfanyl groups : Branched alkyl chains (e.g., heptan-2-yl) enhance lipophilicity, while aromatic substituents (e.g., benzyl) may stabilize π-π interactions in protein binding pockets.
  • Functionalized sulfanyl groups: Ketone or amino modifications introduce additional reactivity or polarity, broadening applications in drug design .

Physicochemical Properties

Property 3-(3,4-Dichlorophenyl)-2-sulfanylquinazolin-4-one 3-(3,4-Dimethoxyphenyl)-2-sulfanylquinazolin-4-one () 7-Chloro-3-(3-chlorophenyl)-2-sulfanylquinazolin-4-one ()
Molecular Weight 330.2 314.36 323.2
LogP (Predicted) ~3.5 ~2.8 ~3.7
Solubility (Water) Low Moderate (due to methoxy groups) Very low
Melting Point Not reported Not reported Not reported

Key Findings :

  • The dichlorophenyl analog exhibits higher LogP than dimethoxyphenyl derivatives, suggesting greater membrane permeability but lower aqueous solubility .

Comparison with Other Methods :

  • Palladium-catalyzed cross-coupling : Used in for methoxy-substituted analogs, but less applicable to electron-deficient dichlorophenyl systems.
  • Azide-alkyne cycloaddition: Employed in for fused-ring derivatives, highlighting the versatility of quinazolinone chemistry .

Biological Activity

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H8Cl2N2OS
  • Molecular Weight : 323.2 g/mol
  • CAS Number : 282729-77-5

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases and induction of apoptosis in cancer cells. The compound has been shown to interact with various targets involved in cell proliferation and survival pathways.

Anticancer Activity

A significant focus of research on this compound is its anticancer properties. Studies have demonstrated its cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (hepatocellular carcinoma)
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • HeLa (cervical cancer)

The compound induced apoptosis by upregulating pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating the anti-apoptotic gene Bcl-2. This dual action suggests a robust mechanism for inducing cell death in malignant cells .

Cell LineIC50 (µM)Reference
HepG212.5
MCF-710.0
MDA-MB-2318.0
HeLa15.0

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. It was evaluated for efficacy against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

Case Studies

  • Study on Apoptosis Induction : A study conducted on the MDA-MB-231 cell line revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays. The study concluded that the compound could be further developed as a therapeutic agent for triple-negative breast cancer .
  • Antimicrobial Efficacy : In another investigation focusing on the antimicrobial properties, the compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics in an era of rising antibiotic resistance .

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